Octahydro-1h-isoindol-4-ol

Descripción general

Descripción

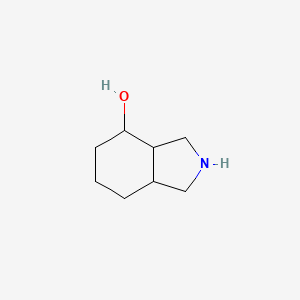

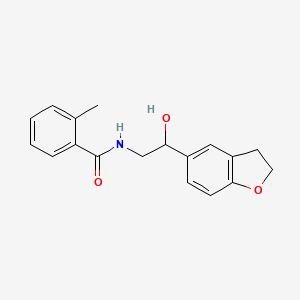

Octahydro-1H-isoindol-4-ol is a chemical compound with the linear formula C8H16O1N1Cl1 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The molecular structure of Octahydro-1H-isoindol-4-ol can be represented by the SMILES stringO[C@@H]1CCC[C@H]2[C@@H]1CNC2.Cl . The InChI key for this compound is GHJQYWKRGOISCN-ARIDFIBWSA-N . Physical And Chemical Properties Analysis

Octahydro-1H-isoindol-4-ol is a solid compound . Its molecular formula is C8H16O1N1Cl1 and it has a molecular weight of 177.67 g/mol.Aplicaciones Científicas De Investigación

Stereochemistry and Rearrangement Studies

- Research on the reduction of cis-octahydro-4H-1-pyrindin-4-one revealed insights into stereochemistry and the possibility of O→N migration in the perhydropyrindine series. This study contributes to understanding the conformational analysis of such compounds (É. A. Mistryukov, 1965).

Structural Analysis

- A study on Benzyl 2-benzyl-4-[(3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-2-yl]-4-oxobutanoate provided detailed structural analysis of octahydro-1H-isoindole rings, which are non-planar and exhibit unique torsion angles and conformations (Zhenhua Shang et al., 2012).

Analytical Methods

- The development of a HPLC method for quantifying Octahydro-1H-indole-2-carboxylic acid and its isomers has been significant in analytical chemistry, particularly for substances related to Perindopril and Trandolapril (S. J. Vali et al., 2012).

Antiviral Applications

- Octahydro-2H-chromen-4-ols derived from (-)-isopulegol showed potent activity against influenza A and B viruses, highlighting potential therapeutic applications (I. Ilyina et al., 2018).

Green Chemistry

- Research on environmentally benign synthesis methods for Octahydro-2H-chromen-4-ols using montmorillonite K10 catalysis contributes to the field of green chemistry and sustainable practices (G. Baishya et al., 2013).

Antimicrobial Evaluation

- Synthesis of azatricyclodiones & octahydro-benzo[f]isoindoles and their evaluation for antimicrobial properties presents a potential avenue for new antibiotic agents (N. Saxena et al., 2008).

Material Science

- The development of porous manganese oxide octahedral molecular sieves and layered materials, including their semiconductive and catalytic properties, is crucial in material science applications (S. Suib, 2008).

Catalyst Studies

- The study of acid-modified clay materials' effect on the synthesis of octahydro-2H-chromen-4-ol offers valuable insights into catalyst chemistry (M. Timofeeva et al., 2015).

Palladium-Catalyzed Synthesis

- A palladium-catalyzed cascade approach for synthesizing octahydro-1H-benzo[f]isoindole-1,5(2H)-diones shows the evolving techniques in chemical synthesis (Dongping Cheng et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-8-3-1-2-6-4-9-5-7(6)8/h6-10H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYHMFVRVHASKGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCC2C(C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octahydro-1h-isoindol-4-ol | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,7-Trimethyl-6-(2-prop-2-enoxyphenyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2636354.png)

![N-[(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptan-2-yl]prop-2-enamide](/img/structure/B2636358.png)

![6-(2,3-Dimethylphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2636359.png)

![N-[1-(2-adamantyl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2636360.png)

![2-(1-(4-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2636361.png)